N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide, also known as PPARγ agonist, is a synthetic compound that has been widely used in scientific research. It has been found to have a significant impact on various biochemical and physiological processes, making it a valuable tool in the study of many diseases and conditions.
Mechanism of Action
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist works by activating the peroxisome proliferator-activated receptor gamma (N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ) in cells. This receptor plays a key role in the regulation of gene expression, particularly in the metabolism of glucose and lipids. Activation of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation in cells.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has been found to have numerous biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. In addition, it has been found to have a significant impact on lipid metabolism, leading to decreased triglyceride levels and increased HDL cholesterol levels.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has several advantages for use in lab experiments. It is a highly specific agonist for N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ, making it a valuable tool for studying the role of this receptor in various biological processes. In addition, it has been shown to have minimal toxicity in vitro, making it a safe compound for use in cell culture experiments.
However, there are also limitations to the use of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist in lab experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to physiological processes. In addition, its effects may be influenced by other factors in the experimental system, such as the presence of other drugs or compounds.
Future Directions
There are several future directions for the study of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist. One area of research is the development of more potent and selective agonists that can be used in the treatment of various diseases. Another area of research is the investigation of the role of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ in other physiological processes, such as inflammation and cancer. Finally, there is a need for further studies to determine the long-term effects of N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist on health and disease.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamideγ agonist has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a significant impact on glucose and lipid metabolism, making it a potential treatment for type 2 diabetes and metabolic syndrome. In addition, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(20)16-11-4-6-12(7-5-11)17-14(21)13-8-22-15(2,3)18(13)9-19/h4-7,9,13H,8H2,1-3H3,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQHEANPSIGQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CSC(N2C=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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